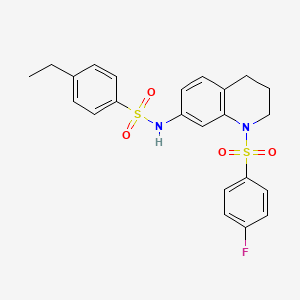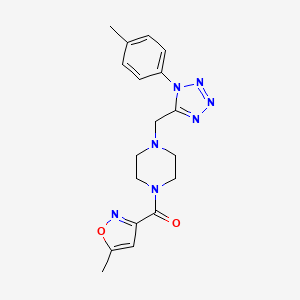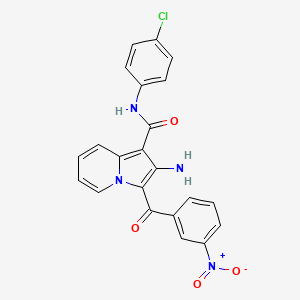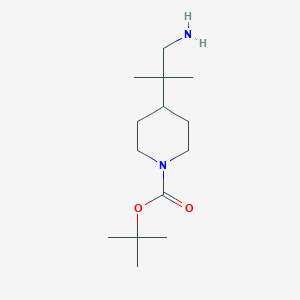
3-(4-methylbenzyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinazoline derivatives are a group of heterocyclic compounds that have drawn significant attention due to their wide range of biological activities . They belong to the N-containing heterocyclic compounds and have been determined to possess many therapeutic activities, including anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, anti-diabetes, etc .
Synthesis Analysis
The synthesis of quinazoline derivatives involves various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . For example, in Povarov imino-Diels-Alder reaction, aniline and ethyl glyoxalate are chosen as substrates .Molecular Structure Analysis
The molecular structure of quinazoline derivatives can vary greatly depending on the substituent groups attached to the quinazoline moiety . The diversity in their structural composition greatly affects their biological activity .Chemical Reactions Analysis
Quinazoline derivatives can undergo a variety of chemical reactions, largely dependent on the substituent groups attached to the quinazoline moiety . These reactions can be used to synthesize a variety of quinazoline compounds with different biological activities .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Novel bioactive 1,2,4-oxadiazole natural product analogs, including compounds structurally related to quinazoline-2,4-diones, have been synthesized and characterized. These compounds are tested for antitumor activity, demonstrating significant potential in cancer research (Maftei et al., 2013).
Antimicrobial Activity
- Some quinazoline derivatives show antimicrobial activity against various bacterial and fungal strains, highlighting their potential in developing new antibiotics and antifungal agents (Gupta et al., 2008).
Green Chemistry and Sustainability
- Quinazoline-2,4-diones have been synthesized using carbon dioxide and 2-aminobenzonitriles in environmentally friendly processes, aligning with green chemistry principles. This method is significant for sustainable drug manufacturing (Patil et al., 2009).
Potential in Psychotropic Drug Development
- Certain quinazoline derivatives exhibit properties relevant to psychotropic drug development. This opens up possibilities in creating new medications for mental health conditions (Orzalesi et al., 1977).
Catalysis and Chemical Synthesis
- Ruthenium(II) complexes involving quinazoline derivatives have been developed as efficient catalysts for C-N bond formation. This has implications in organic synthesis and pharmaceutical manufacturing (Donthireddy et al., 2020).
Synthesis of Complex Heterocyclic Compounds
- Methods involving quinazoline derivatives have been used to synthesize complex heterocyclic compounds, which are valuable in drug discovery and materials science (Rajesh et al., 2011).
Pharmaceutical Intermediates
- Quinazoline-2,4(1H,3H)-diones are key intermediates in the synthesis of several commercially available drugs, underlining their importance in pharmaceutical production (Vessally et al., 2017).
Wirkmechanismus
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-methylbenzyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione, which is then coupled with 3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methylamine to form the final product.", "Starting Materials": [ "4-methylbenzaldehyde", "2-nitrobenzaldehyde", "ethyl acetoacetate", "4-methylbenzylamine", "thioanisole", "hydrazine hydrate", "sodium hydroxide", "acetic acid", "sodium acetate", "sodium borohydride", "hydrochloric acid", "sodium nitrite", "copper sulfate", "sodium carbonate", "ammonium chloride", "sodium azide", "methyl iodide", "potassium carbonate", "palladium on carbon", "triethylamine", "N,N-dimethylformamide", "chloroform", "diethyl ether", "methanol" ], "Reaction": [ "Synthesis of 4-methylbenzaldehyde from 4-methylbenzylamine via the Leuckart-Wallach reaction", "Synthesis of 2-nitrobenzaldehyde from 4-methylbenzaldehyde via the Henry reaction", "Synthesis of ethyl 2-(4-methylphenyl)quinazoline-4-carboxylate from 2-nitrobenzaldehyde and ethyl acetoacetate via the Betti reaction", "Reduction of ethyl 2-(4-methylphenyl)quinazoline-4-carboxylate to 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione using sodium borohydride", "Synthesis of 3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methylamine from thioanisole, hydrazine hydrate, and sodium hydroxide via the Gewald reaction", "Synthesis of 3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl iodide from 3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methylamine and methyl iodide", "Synthesis of 3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methylamine from 3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl iodide and potassium carbonate", "Coupling of 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione and 3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methylamine using palladium on carbon and triethylamine in N,N-dimethylformamide", "Purification of the final product using chloroform and diethyl ether" ] } | |
CAS-Nummer |
1206992-94-0 |
Molekularformel |
C26H22N4O3S |
Molekulargewicht |
470.55 |
IUPAC-Name |
3-[(4-methylphenyl)methyl]-1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O3S/c1-17-7-9-18(10-8-17)15-30-25(31)21-5-3-4-6-22(21)29(26(30)32)16-23-27-24(28-33-23)19-11-13-20(34-2)14-12-19/h3-14H,15-16H2,1-2H3 |
InChI-Schlüssel |
FHIRKIGIGTWGGB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)SC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(Prop-2-yn-1-yl)-4-{3-[(trifluoromethyl)sulfanyl]benzoyl}-1,4-diazepane](/img/structure/B2655114.png)



![1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-1-oxopropan-2-yl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2655120.png)

![2-[[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2655124.png)
![(E)-N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B2655125.png)


![methyl 2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]-2-methylpropanoate](/img/structure/B2655130.png)
